molecular formula C11H16O2 B8597429 Ethyl (bicyclo[3.2.0]heptan-6-ylidene)acetate CAS No. 343856-30-4

Ethyl (bicyclo[3.2.0]heptan-6-ylidene)acetate

Cat. No. B8597429
M. Wt: 180.24 g/mol
InChI Key: XVKISQXABFNCPF-UHFFFAOYSA-N
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Patent
US07018818B2

Procedure details

Triethylphosphonoacetate (96.2 g; 429 mmol) was added to a suspension of 60% sodium hydride dispersion (16.5 g; 413 mmol) in tetrahydrofuran (480 mL) maintaining the temperature between 1–4° C. A solution of bicyclo[3.2.0]heptan-6-one (35.0 g; 318 mmol) in tetrahydrofuran (320 ml) was added maintaining the temperature between 5–15° C. The reaction mixture was stirred at ambient temperature overnight. Demineralised water (350 mL) added and the product was extracted with diethyl ether (3×450 ml). The combined organic phases were washed with brine (300 ml), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to leave a pale orange oil. This was purified by chromatography on a silica pad, eluting with 1:19 ethyl acetate:n-hexane. The product containing fractions were combined and concentrated in vacuo to yield the title compound as a colourless oil (47.8 g).
[Compound]
Name
Triethylphosphonoacetate
Quantity
96.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]12[CH2:9][C:8](=O)[CH:7]1[CH2:6][CH2:5][CH2:4]2.[OH2:11].[O:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[CH:3]12[CH2:9][C:8](=[CH:14][C:13]([O:12][CH2:16][CH3:15])=[O:11])[CH:7]1[CH2:6][CH2:5][CH2:4]2 |f:0.1|

Inputs

Step One
Name
Triethylphosphonoacetate
Quantity
96.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
480 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C12CCCC2C(C1)=O
Name
Quantity
320 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 1–4° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 5–15° C
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with diethyl ether (3×450 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a pale orange oil
CUSTOM
Type
CUSTOM
Details
This was purified by chromatography on a silica pad
WASH
Type
WASH
Details
eluting with 1:19 ethyl acetate
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C12CCCC2C(C1)=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 47.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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